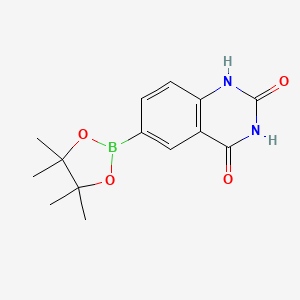

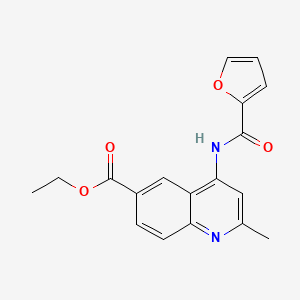

N-(1-氰基-1-甲基丙基)-2,3-二氢-1,4-苯二氧杂环-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of carboxamide derivatives is a common theme in the provided papers. For instance, the reaction of quinoline derivatives with primary amines led to the formation of potent cytotoxins with significant growth inhibitory properties against various cancer cell lines, as demonstrated in the study of benzo[b][1,6]naphthyridine derivatives . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions is another example of carboxamide derivative synthesis, which also showed interesting colorimetric sensing properties for fluoride anions . These syntheses typically involve acylation reactions and are characterized by spectroscopic techniques such as NMR .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often elucidated using X-ray crystallography, which provides detailed insights into the solid-state properties of these compounds . The intermolecular interactions, such as hydrogen bonding and π-interactions, play a crucial role in the stabilization of the molecular structures, as seen in the antipyrine-like derivatives . These interactions are further analyzed using techniques like Hirshfeld surface analysis and DFT calculations to understand the energetics of the molecular assemblies .

Chemical Reactions Analysis

The chemical reactivity of the synthesized carboxamide derivatives is explored through various biological assays. For example, the cytotoxic activity against cancer cell lines is a direct measure of the chemical reactivity of these compounds in a biological context . Additionally, the colorimetric sensing of fluoride anions by benzamide derivatives is another form of chemical reactivity where the presence of an analyte induces a visible color change .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as their lipophilicity, are crucial for their pharmacokinetic behavior. The octanol-water partition coefficients of these compounds can significantly influence their absorption and distribution in biological systems, as seen in the comparative pharmacokinetics study of substituted benzamides . The melting points, vibrational frequencies from FTIR analysis, and chemical shifts from NMR spectroscopy are also important physical properties that are characterized for these compounds .

Relevant Case Studies

Several case studies highlight the potential applications of these compounds. The cytotoxic carboxamide derivatives of benzo[b][1,6]naphthyridines have shown promising results in vivo against colon tumors in mice . The radiolabeled quinoline-2-carboxamide derivatives have potential as radioligands for imaging peripheral benzodiazepine receptors with PET . The antibacterial activity of benzamide derivatives against various bacterial strains is another important application, as demonstrated by the antimicrobial activity study of thieno[2,3-d]pyrimidine derivatives .

科学研究应用

合成类鸦片剂和相关化合物

对合成类鸦片剂的研究,例如 Upjohn 公司开发的 U 型药物,侧重于这些化合物的化学和药理学。这些研究对于了解合成类鸦片剂对药物市场、流行程度、危害以及追踪新出现的精神活性物质所需的国际预警系统的影响至关重要。Sharma 等人 (2018) 的详细综述强调了先发制人研究的重要性,以便提供药物代谢和药代动力学数据,确保在毒理学样本中尽早发现新物质 (Sharma 等人,2018)。

来自蓝藻的抗菌化合物

Swain 等人 (2017) 对蓝藻化合物抗菌活性的综述强调了这些天然物质对多重耐药致病菌、真菌和分枝杆菌的潜力。蓝藻化合物中的化学多样性,包括生物碱、芳香族化合物和环肽,表明了丰富的抗菌剂来源,可用于制药应用 (Swain 等人,2017)。

蓝藻中的神经毒素

蓝藻产生的神经毒性氨基酸,例如 BMAA 及其异构体 DAB 和 AEG,存在于基于蓝藻的食品补充剂中,引起了人们对其摄入神经毒性化合物的担忧。Manolidi 等人 (2019) 的综述讨论了检测方法以及对食品中蓝藻毒素的质量控制和指南的必要性,强调了保护人类健康免受神经毒性氨基酸侵害的关键方面 (Manolidi 等人,2019)。

超分子化学中的苯-1,3,5-三甲酰胺

Cantekin 等人 (2012) 概述了苯-1,3,5-三甲酰胺 (BTA) 在超分子化学中的应用,范围从纳米技术和聚合物加工到生物医学应用。BTA 自组装成纳米级结构的行为为开发具有特定性质的新材料提供了潜力 (Cantekin 等人,2012)。

天然化合物的药理特性

对天然化合物(如百里酚和香芹酚)的药理特性的研究揭示了它们作为抗菌剂和抗生物膜剂的潜力。这些研究强调了天然物质在针对多种疾病开发新治疗策略中的重要性。Marchese 等人 (2017, 2018) 的综述分别强调了对伞花烃和香芹酚的抗菌活性,表明它们可用于治疗传染病和生物启发的抗感染材料 (Marchese 等人,2017), (Marchese 等人,2018)。

属性

IUPAC Name |

N-(2-cyanobutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-14(2,9-15)16-13(17)10-4-5-11-12(8-10)19-7-6-18-11/h4-5,8H,3,6-7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBJYPFBKPVNDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)NC(=O)C1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2529517.png)

![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)

![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)

![5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529531.png)

![Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2529532.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2529533.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)

amino}acetamide](/img/structure/B2529537.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)